molecular formula C7H10N2 B1330433 N-methyl-1-(pyridin-4-yl)methanamine CAS No. 6971-44-4

N-methyl-1-(pyridin-4-yl)methanamine

Cat. No. B1330433
Key on ui cas rn: 6971-44-4
M. Wt: 122.17 g/mol
InChI Key: DNBWGFKLIBQQSL-UHFFFAOYSA-N
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Patent
US06963000B2

Procedure details

Using 4-chloromethyl-pyridine hydrochloride salt and 33% methylamine/EtOH the title compound was obtained as a colourless liquid (0.1 mm Hg, 60-62° C.) (79% yield), MS: m/e=122.1 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylamine EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1.[CH3:10][NH2:11].CCO>>[CH3:10][NH:11][CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC1=CC=NC=C1
Step Two
Name
methylamine EtOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN.CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNCC1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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